(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Catalog No.
S12903011
CAS No.
M.F
C14H22N6O4S
M. Wt
377.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeu...

Product Name

(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

IUPAC Name

(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C14H22N6O4S

Molecular Weight

377.47 g/mol

InChI

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2

InChI Key

YTYBSYIHUFBLKV-NWVONJBHSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N

The compound (1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a cyclopentane backbone with hydroxyl and ethoxy substituents, a triazolo-pyrimidine moiety, and a sulfanyl group attached to a heptadeuteriopropyl chain. The presence of deuterium isotopes in the propyl group suggests potential applications in isotopic labeling studies.

The molecular formula of this compound is C23D7H22N6O4SC_{23}D_7H_{22}N_6O_4S, with a molecular weight of approximately 511.621 g/mol. Its structure can be represented by the following SMILES notation:

Typical for organic molecules with functional groups such as amines, hydroxyls, and sulfides. Potential reactions include:

  • Nucleophilic substitutions: The amine group can act as a nucleophile in reactions with electrophiles.
  • Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
  • Deuterium exchange: The heptadeuteriopropyl group may participate in exchange reactions under specific conditions.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antitumor properties: Compounds containing triazolo-pyrimidine derivatives have shown activity against various cancer cell lines.
  • Antiviral effects: Certain triazole-containing compounds are known for their antiviral properties.

Specific biological assays would be required to evaluate the activity of this compound against targeted diseases.

The synthesis of this compound likely involves multi-step synthetic pathways typical for complex organic molecules. General steps may include:

  • Formation of the triazolo-pyrimidine core: This could involve cyclization reactions using appropriate precursors.
  • Introduction of the sulfanyl and propyl groups: This may be achieved through nucleophilic substitution or coupling reactions.
  • Functionalization of the cyclopentane ring: Hydroxyl and ethoxy groups can be introduced via alkylation or substitution methods.

Detailed synthetic procedures would require specific reagents and conditions tailored to each reaction step.

This compound has potential applications in:

  • Pharmaceutical development: Due to its structural complexity and potential biological activity.
  • Isotopic labeling: The presence of deuterium allows for tracing studies in metabolic pathways or pharmacokinetics.
  • Chemical research: As a model compound for studying interactions of similar structures in biological systems.

Interaction studies could focus on:

  • Binding affinity: Evaluating how well this compound binds to specific biological targets (e.g., enzymes or receptors).
  • In vitro assays: Assessing its efficacy against cancer cell lines or pathogens.
  • Molecular docking studies: Computational modeling to predict interactions with biomolecules.

Such studies would provide insights into the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. Notable examples include:

Compound NameStructural FeaturesBiological Activity
TicagrelorPyrimidine derivative with amino and hydroxy groupsAntiplatelet agent
MKT-077Rhodacyanine analogue with triazole ringAntitumor activity
Other Triazole DerivativesVarious substitutions on triazole-pyrimidine frameworkAntiviral and anticancer properties

The uniqueness of the target compound lies in its specific stereochemistry and the incorporation of deuterium into its structure, which may enhance its pharmacokinetic properties compared to similar compounds.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

377.18626160 g/mol

Monoisotopic Mass

377.18626160 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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